

# Efficacy Showdown: 131I-MIP-1095 vs. Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MIP-1095 |           |
| Cat. No.:            | B1677151 | Get Quote |

A Comparative Analysis for Researchers and Drug Development Professionals

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge. While several treatment modalities have emerged, a direct comparison of their efficacy is crucial for informed clinical decision-making and future drug development. This guide provides an objective comparison of two distinct therapeutic agents: <sup>131</sup>I-MIP-1095, a targeted radioligand therapy, and cabazitaxel, a next-generation taxane chemotherapy. This analysis is based on available data from clinical trials; however, it is important to note that no head-to-head comparative trials have been conducted. The presented data is derived from separate studies with different patient populations and trial designs, which should be considered when interpreting the results.

# At a Glance: Quantitative Efficacy Data

The following tables summarize the key efficacy and safety data for <sup>131</sup>I-**MIP-1095** and cabazitaxel from notable clinical trials.

Table 1: Efficacy of <sup>131</sup>I-MIP-1095 in mCRPC (Phase 2, Single-Arm Trial)[1]



| Efficacy Endpoint                                            | Result                  |
|--------------------------------------------------------------|-------------------------|
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 66.7% (6 of 9 patients) |
| Median Overall Survival (OS)                                 | 10.3 months             |
| Median Progression-Free Survival (PFS)                       | 5.4 months              |
| Objective Radiographic Response                              | 1 of 9 patients         |

Table 2: Efficacy of Cabazitaxel in mCRPC (Select Phase 3 Trials)

| Trial (Patient<br>Population)                                | Median Overall<br>Survival (OS)                                       | Median<br>Progression-<br>Free Survival<br>(PFS)                              | PSA Response<br>Rate (≥50%<br>decline)         | Objective<br>Tumor<br>Response<br>Rate |
|--------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------|----------------------------------------|
| TROPIC (Post-docetaxel)[2]                                   | 15.1 months (vs.<br>12.7 months with<br>mitoxantrone)                 | <ul><li>2.8 months (vs.</li><li>1.4 months with mitoxantrone)</li></ul>       | 39.2%                                          | Not Reported                           |
| PROSELICA<br>(Post-docetaxel)<br>[3][4]                      | 13.4 months (20<br>mg/m²) vs. 14.5<br>months (25<br>mg/m²)            | 2.9 months (20<br>mg/m²) vs. 3.5<br>months (25<br>mg/m²)                      | 29.5% (20<br>mg/m²) vs.<br>42.9% (25<br>mg/m²) | Not Reported                           |
| CARD (Post-docetaxel and abiraterone/enzal utamide)[5][6][7] | 13.6 months (vs.<br>11.0 months with<br>abiraterone/enzal<br>utamide) | 8.0 months (radiographic PFS) (vs. 3.7 months with abiraterone/enzal utamide) | 35.7%                                          | 36.5%                                  |

Table 3: Key Grade ≥3 Adverse Events



| Adverse Event          | <sup>131</sup> I-MIP-1095<br>(Phase 2)[1] | Cabazitaxel<br>(TROPIC - 25<br>mg/m²)[8] | Cabazitaxel<br>(PROSELICA -<br>20 mg/m²)[9] | Cabazitaxel<br>(CARD - 25<br>mg/m²)[7] |
|------------------------|-------------------------------------------|------------------------------------------|---------------------------------------------|----------------------------------------|
| Thrombocytopeni<br>a   | Frequent                                  | Not specified                            | Not specified                               | Not specified                          |
| Anemia                 | Frequent                                  | 11%                                      | Not specified                               | Not specified                          |
| Neutropenia            | Not specified                             | 82%                                      | 21.3% (Grade 4)                             | Not specified                          |
| Febrile<br>Neutropenia | Not specified                             | 8%                                       | 2.2%<br>(Neutropenic<br>sepsis/infection)   | 3.2%                                   |
| Diarrhea               | Not specified                             | 6%                                       | Not specified                               | 4.0%                                   |
| Fatigue/Asthenia       | Not specified                             | Not specified                            | Not specified                               | 4.0%                                   |

# **Deep Dive: Experimental Protocols**

Understanding the methodologies behind the clinical data is paramount for a critical evaluation of the results.

# <sup>131</sup>I-MIP-1095 Phase 2 Single-Arm Trial Methodology[1]

This study was designed to assess the efficacy and tolerability of <sup>131</sup>I-MIP-1095 in patients with mCRPC who had progressed on prior therapies.

- Patient Population: Patients with mCRPC who had exhausted all approved lines of therapy.
   All patients underwent <sup>18</sup>F-DCFPyL PET and <sup>18</sup>F-FDG PET to confirm PSMA-positive tumor volume.
- Intervention: Patients with >50% PSMA-positive tumor volume were treated with up to four doses of <sup>131</sup>I-MIP-1095.
- Primary Endpoint: Prostate-Specific Antigen (PSA) response rate (defined as a ≥50% decline from baseline).



• Secondary Endpoints: Radiographic response rates, adverse events, overall survival, and radiographic progression-free survival.

# **Cabazitaxel Clinical Trial Methodologies**

TROPIC Trial (NCT00417079)[2][10]

- Patient Population: Patients with mCRPC who had progressed during or after treatment with a docetaxel-containing regimen.
- Intervention: Patients were randomized to receive either cabazitaxel (25 mg/m²) plus prednisone or mitoxantrone plus prednisone every 3 weeks.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-free survival (PFS), PSA response, tumor response, and safety.

# PROSELICA Trial (NCT01308580)[9][11][12]

- Patient Population: Patients with mCRPC previously treated with a docetaxel-containing regimen.
- Intervention: A randomized, open-label, multinational phase III study comparing two doses of cabazitaxel (20 mg/m² and 25 mg/m²) administered intravenously every 3 weeks, both with daily prednisone.
- Primary Endpoint: Overall Survival (OS) with a non-inferiority design.
- Secondary Endpoints: Safety, progression-free survival, PSA and pain progression and response, tumor response, and health-related quality of life.

# CARD Trial (NCT02485691)[6][7][13][14]

 Patient Population: Patients with mCRPC who had previously been treated with docetaxel and had progressed within 12 months on an androgen receptor-targeted agent (abiraterone or enzalutamide).



- Intervention: Patients were randomized to receive either cabazitaxel (25 mg/m²) plus prednisone or the alternative androgen receptor-targeted agent (abiraterone or enzalutamide).
- Primary Endpoint: Radiographic Progression-Free Survival (rPFS).
- Secondary Endpoints: Overall survival, PSA response, tumor response, pain response, time to symptomatic skeletal events, and safety.

# Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the distinct mechanisms of action and the clinical trial processes, the following diagrams are provided.



# Simplified Signaling Pathway of PSMA-Targeted Radioligand Therapy



Click to download full resolution via product page

PSMA-Targeted Radioligand Therapy Pathway



# Cabazitaxel Binds to & Stabilizes Inhibits Microtubules AKT/mTOR Pathway Mitotic Spindle Disruption Inhibits Nucleus

# Simplified Signaling Pathway of Cabazitaxel

Click to download full resolution via product page

Apoptosis

Cabazitaxel's Mechanism of Action





# Experimental Workflow for a Comparative Efficacy Study

Click to download full resolution via product page

A Proposed Comparative Trial Workflow

# Conclusion

Both <sup>131</sup>I-MIP-1095 and cabazitaxel have demonstrated anti-tumor activity in patients with mCRPC. <sup>131</sup>I-MIP-1095, a PSMA-targeted radioligand, has shown promising PSA response rates in a heavily pre-treated population in a phase 2 setting. Cabazitaxel, a microtubule



inhibitor, has established efficacy in improving overall survival in large phase 3 trials in various settings, including post-docetaxel and post-novel hormonal agents.

The differing mechanisms of action—targeted radiation delivery versus disruption of cellular division—suggest that these agents may have distinct roles in the management of mCRPC. The safety profiles also differ, with <sup>131</sup>I-MIP-1095 associated with hematologic toxicity and cabazitaxel with neutropenia and its complications.

A direct, randomized controlled trial is necessary to definitively compare the efficacy and safety of <sup>131</sup>I-**MIP-1095** and cabazitaxel and to determine their optimal sequencing in the treatment of mCRPC. Future research should also focus on identifying biomarkers that can predict response to each of these therapies, allowing for a more personalized treatment approach for patients with this challenging disease.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. TROPIC: Phase III trial of cabazitaxel for the treatment of metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. youtube.com [youtube.com]
- 6. onclive.com [onclive.com]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]







- 10. [Cabazitaxel for metastatic castration-resistant prostate cancer progressing after docetaxel treatment: the TROPIC study in France] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III Study Comparing a Reduced Dose of Cabazitaxel (20 mg/m2) and the Currently Approved Dose (25 mg/m2) in Postdocetaxel Patients With Metastatic Castration-Resistant Prostate Cancer-PROSELICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pain Progression at Initiation of Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC): A Post Hoc Analysis of the PROSELICA Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. CARD: Overall survival (OS) analysis of patients with metastatic castration-resistant prostate cancer (mCRPC) receiving cabazitaxel versus abiraterone or enzalutamide. ASCO [asco.org]
- To cite this document: BenchChem. [Efficacy Showdown: 131I-MIP-1095 vs. Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1677151#efficacy-of-131i-mip-1095-versus-cabazitaxel-in-mcrpc]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com